1,2,7,8-Tetrabromodibenzofuran
Overview
Description
1,2,7,8-Tetrabromodibenzofuran (TBDF) is a halogenated aromatic compound . It belongs to a group of chemicals known as brominated dibenzofurans (BDFs), which are highly persistent and bioaccumulative environmental pollutants.
Synthesis Analysis
The synthesis of TBDF occurs primarily as a byproduct during the manufacturing of brominated flame retardants (BFRs). TBDF has been identified in various environmental matrices, including air, water, sediments, and biota .Molecular Structure Analysis
TBDF is a white crystalline powder, with a molecular formula of C12H4Br4O. It has a melting point of 250-252 °C and a boiling point of 543 °C. TBDF is insoluble in water but soluble in organic solvents such as acetone, chloroform, and toluene.Chemical Reactions Analysis
The reaction of TBDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically . For the reaction of the neutral H2O2, a molecular complex can be formed between TBDF and H2O2 first. Then, the nucleophilic aromatic substitution of TBDF by H2O2 occurs in the presence of the water molecules to form an intermediate containing an O−O bond .Physical and Chemical Properties Analysis
TBDF is a white crystalline powder, with a molecular formula of C12H4Br4O . It has a melting point of 250-252 °C and a boiling point of 543 °C. TBDF is insoluble in water but soluble in organic solvents such as acetone, chloroform, and toluene.Scientific Research Applications
Environmental Contaminant Characterization
1,2,7,8-Tetrabromodibenzofuran (TBDF) is recognized as a potential environmental contaminant. Studies have focused on its chemical characterization using techniques like high-pressure liquid chromatography, gas chromatography/mass spectrometry, infrared absorption, and proton nuclear magnetic resonance. Research has explored its absorption, distribution, and elimination in rats following oral, dermal, or intravenous doses, highlighting its rapid excretion and identifying major tissue depots, including the liver, adipose tissue, and skin. This provides insights into the environmental impact and toxicity of TBDF (Kedderis et al., 1994).
Health Effects of Polybrominated Compounds
Studies have reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), including TBDF. These compounds, related to their chlorinated counterparts, are of concern due to their similarity in toxicity profiles. Research underscores the need for further investigation into the health effects of these brominated compounds, particularly as their use and environmental presence increases (Birnbaum, Staskal, & Diliberto, 2003).
Developmental Neurotoxicity Assessment
Research has also focused on the potential developmental neurotoxicity (DNT) of brominated dibenzofurans like TBDF. Studies in mice have evaluated the effects of in utero and lactational exposure to TBDF on offspring behavior and gene expression. This research aids in understanding the mechanism of TBDF toxicity and identifying effective endpoints for assessing DNT in dioxin-related substances (Kimura et al., 2020).
Comparative Toxicity Analysis
Comparative studies have assessed the toxicity of TBDF relative to other polychlorinated and polybrominated compounds. These studies help in understanding the relative toxicological impact of various environmental contaminants, aiding in risk assessment and environmental health policies (Birnbaum, Morrissey, & Harris, 1991).
Synthesis and Analysis Techniques
Research has also been conducted on the synthesis and analytical methods for detecting TBDF and related compounds. These studies contribute to the development of efficient techniques for monitoring and studying these contaminants in the environment and biological samples (Petrick & McLachlan, 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,2,7,8-tetrabromodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJKQXKKDTMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233796 | |
Record name | 1,2,7,8-Tetrabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-80-8 | |
Record name | 1,2,7,8-Tetrabromodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,7,8-Tetrabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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